![molecular formula C16H8Cl2N2OS B287844 7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B287844.png)

7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

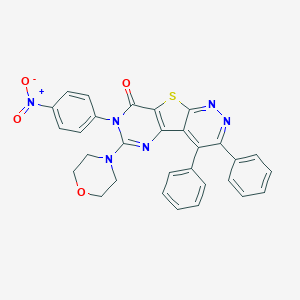

7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, commonly known as CTQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. CTQ belongs to the class of thiazoloquinazolinones and has been extensively studied for its therapeutic potential against various diseases.

作用机制

The mechanism of action of CTQ is not fully understood. However, it is believed to act by inhibiting various molecular targets involved in cell growth and proliferation. CTQ has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Furthermore, CTQ has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical and Physiological Effects:

CTQ has been reported to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CTQ has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Additionally, it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

One of the major advantages of CTQ is its broad-spectrum activity against various diseases. It has been found to exhibit potent activity against cancer, viruses, bacteria, and fungi. CTQ is also relatively easy to synthesize, making it a viable option for drug development. However, one of the limitations of CTQ is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

未来方向

There are several future directions for the research and development of CTQ. One of the potential applications of CTQ is in the treatment of multidrug-resistant bacterial infections. CTQ has been found to exhibit potent activity against MRSA, which is a major cause of hospital-acquired infections. Another potential application of CTQ is in the treatment of viral infections, such as hepatitis B and C. CTQ has been reported to exhibit antiviral activity against these viruses. Additionally, further studies are needed to explore the potential of CTQ in combination therapy with other anticancer drugs.

合成方法

The synthesis of CTQ involves the reaction of 4-chloroaniline with 2-mercaptoacetic acid to form 4-chlorophenylthioacetic acid. The resultant compound is then reacted with phosphorus oxychloride to form 4-chlorophenylthioacetyl chloride. The reaction of 4-chlorophenylthioacetyl chloride with 2-aminothiophenol in the presence of sodium bicarbonate leads to the formation of CTQ. The overall synthesis method is shown in the following equation:

科学研究应用

CTQ has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antiviral, antibacterial, and antifungal properties. CTQ has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been reported to exhibit antiviral activity against herpes simplex virus and human immunodeficiency virus. CTQ has shown promising antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has demonstrated antifungal activity against Candida albicans and Aspergillus niger.

属性

产品名称 |

7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one |

|---|---|

分子式 |

C16H8Cl2N2OS |

分子量 |

347.2 g/mol |

IUPAC 名称 |

7-chloro-3-(4-chlorophenyl)-[1,3]thiazolo[2,3-b]quinazolin-5-one |

InChI |

InChI=1S/C16H8Cl2N2OS/c17-10-3-1-9(2-4-10)14-8-22-16-19-13-6-5-11(18)7-12(13)15(21)20(14)16/h1-8H |

InChI 键 |

RLBVXJQXYYINAT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CSC3=NC4=C(C=C(C=C4)Cl)C(=O)N23)Cl |

规范 SMILES |

C1=CC(=CC=C1C2=CSC3=NC4=C(C=C(C=C4)Cl)C(=O)N23)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)

![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)

![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)

![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)

![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)

![6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B287780.png)

![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)

![2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile](/img/structure/B287786.png)